![molecular formula C9H15NO B2498799 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane CAS No. 1820704-03-7](/img/structure/B2498799.png)
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane
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Description
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane is a multifaceted compound involved in various synthetic and analytical chemistry studies. Its unique spirocyclic structure, incorporating oxygen and nitrogen atoms, makes it a valuable scaffold for developing biologically active compounds and studying chemical reactions.
Synthesis Analysis
The synthesis of 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane derivatives involves robust and step-economic routes, showcasing the versatility of this scaffold in drug discovery and organic synthesis. Notable methods include [3 + 2] cycloadditions and the use of cyclopropanone equivalents for constructing the spirocyclic framework (Li, Rogers-Evans, & Carreira, 2013); (Hilmey & Paquette, 2007).
Molecular Structure Analysis
Structural and conformational analyses of 1-oxa-2-azaspiro[2.5]octane derivatives have been performed using NMR spectroscopy, providing insights into the relative configuration and preferred conformations of these compounds. These studies reveal the significant impact of substituents on the steric and electronic environments of the spirocyclic system (Montalvo-González & Ariza-Castolo, 2012).
Chemical Reactions and Properties
The compound exhibits reactivity conducive to constructing novel spirocyclic structures and has been a focal point in studying cycloaddition reactions. These reactions allow for the synthesis of complex molecules with significant potential in drug development and organic chemistry research (Nakamura et al., 2003).
Physical Properties Analysis
While specific studies on the physical properties of 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane itself are limited, the general physical properties of spirocyclic compounds, such as melting points, boiling points, and solubilities, can be inferred based on the compound's molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties of 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane derivatives, including reactivity patterns and functional group transformations, are crucial for their application in synthesis and pharmaceutical research. The spirocyclic structure imparts unique reactivity that can be exploited in creating new chemical entities (Ramesh et al., 2019).
Scientific Research Applications
Electrophilic Amination of C-H-Acidic Compounds
This application involves reactions of 1-oxa-2-azaspiro[2.5]octane with malonic and cyanoacetic acid derivatives, among other C-H acids. The process includes the introduction of a 1-hydroxycyclohexylamino group at the acidic position, leading to various stabilization reactions and the formation of new compounds like geminal diamino acid derivatives (Andreae et al., 1992).
Drug Discovery
The compound has been utilized in synthesizing novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional and structurally diverse modules for drug discovery. These compounds were synthesized through robust and economically efficient routes, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).
Structural and Conformational Analysis
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane derivatives have been analyzed using NMR spectroscopy. This research determined their relative configuration and preferred conformations, reflecting the steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).
Synthesis of Novel Compounds
The compound has been used in unusual rearrangements to access novel 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic application of such reactions (Adamovskyi et al., 2014).
Construction of Heterobicyclic Systems
An efficient gold-catalyzed double cyclization of 1,5-enynes has been described to afford various heterobicyclic compounds, including oxaspiro[5.4]decene and azaspiro[5.4]decene, utilizing 1-oxa-2-azaspiro[3.4]octane derivatives (Zhang & Kozmin, 2005).
Synthesis of Spiroaminals
The compound has been used in synthesizing spiroaminals, targeting natural or synthetic products with significant biological activities. Various strategies have been developed for the synthesis of these complex structures (Sinibaldi & Canet, 2008).
properties
IUPAC Name |
3-cyclopropyl-5-oxa-2-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-9(11-5-1)6-10-8(9)7-2-3-7/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQYOHYZJQRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2C3CC3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane |
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